molecular formula C6H6N4 B12122534 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole

Cat. No.: B12122534
M. Wt: 134.14 g/mol
InChI Key: RTQYJVCLQOCWIS-UHFFFAOYSA-N
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Description

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains both pyrrole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of catalysts and solvents is critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or triazole rings.

Scientific Research Applications

Antifungal Applications

The 1,2,4-triazole core structure is known for its antifungal properties. Recent studies have shown that derivatives of 1,2,4-triazole exhibit potent antifungal activity against various pathogenic fungi. For instance:

  • Novel Derivatives : Research has highlighted the development of new triazole derivatives that demonstrate enhanced antifungal efficacy against resistant strains of Candida species and Aspergillus fumigatus. These compounds have been synthesized using innovative methods and have shown improved activity compared to existing antifungal agents like fluconazole and voriconazole .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the triazole ring can significantly enhance antifungal activity. Compounds with a pyrrole moiety have been particularly noted for their effectiveness against both fluconazole-susceptible and resistant strains .

Anticancer Properties

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole has also been investigated for its anticancer properties:

  • Cytotoxicity Studies : Various derivatives have been tested against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against melanoma cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis. The presence of the triazole ring enhances the interaction with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions .

Antibacterial Activity

In addition to antifungal and anticancer applications, compounds containing the 1H-1,2,4-triazole structure have demonstrated antibacterial properties:

  • Broad Spectrum Activity : Triazoles have been reported to possess activity against a range of bacterial pathogens. Studies suggest that modifications on the triazole scaffold can lead to compounds with enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

Material Science and Agrochemicals

Beyond medicinal applications, this compound is being explored in material science and agrochemical formulations:

  • Organocatalysis : Triazoles are being utilized as organocatalysts in various chemical reactions due to their ability to stabilize transition states through hydrogen bonding interactions .
  • Agrochemical Potential : The herbicidal properties of triazole derivatives are also being investigated, with promising results indicating their potential use in agricultural applications for pest control .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organisms/CellsNotable Findings
AntifungalCandida spp., Aspergillus spp.Enhanced activity over traditional antifungals
AnticancerMelanoma (IGR39), Breast (MDA-MB-231)Significant cytotoxicity observed
AntibacterialVarious bacterial strainsBroad-spectrum activity noted
OrganocatalysisVarious reactionsEffective stabilization of transition states
AgrochemicalWeeds and pestsPromising herbicidal properties observed

Mechanism of Action

The mechanism of action of 5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-Pyrrol-1-yl)nicotinic acid
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Uniqueness

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole is unique due to its combination of pyrrole and triazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. These compounds are known for their pharmacological potential, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this compound based on recent research findings.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features. The presence of various substituents on the triazole ring can significantly alter their pharmacological profiles. For instance, studies have shown that modifications at the R1 and R2 positions of the triazole ring can enhance anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound derivatives. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A notable study indicated that certain derivatives exhibited a significant reduction in bacterial growth at concentrations ranging from 25 to 100 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli50 µg/mL
Derivative BS. aureus30 µg/mL
Derivative CP. aeruginosa40 µg/mL

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that the compound could reduce TNF-α production by up to 60% at optimal concentrations .

Figure 1: Cytokine Inhibition by Triazole Derivatives

Cytokine Inhibition Graph

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. Compounds containing the this compound structure have shown promise against various cancer cell lines. For example, a recent study reported IC50 values indicating significant cytotoxicity against human colon adenocarcinoma (HT29) and lung cancer (A549) cell lines .

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHT29654.31
Compound BA5491064.05
Compound CHT291058.02

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. For instance, it has been suggested that these compounds may inhibit key enzymes involved in inflammatory responses or microbial metabolism .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5-pyrrol-1-yl-1H-1,2,4-triazole

InChI

InChI=1S/C6H6N4/c1-2-4-10(3-1)6-7-5-8-9-6/h1-5H,(H,7,8,9)

InChI Key

RTQYJVCLQOCWIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC=NN2

Origin of Product

United States

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